molecular formula C5H2ClF4NO B6312456 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one CAS No. 10528-34-4

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one

Cat. No.: B6312456
CAS No.: 10528-34-4
M. Wt: 203.52 g/mol
InChI Key: SOUFZQWFTRAJRV-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one is a unique compound characterized by its distinct chemical structure, which includes an amino group, a chlorine atom, and four fluorine atoms attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the halogenation of cyclopentene derivatives followed by amination and fluorination steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted cyclopentene derivatives.

Scientific Research Applications

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, including nucleophilic substitution and electrophilic addition reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: This compound shares similar halogenation and fluorination patterns but differs in its aromatic structure.

    2-Amino-5-nitropyridine: Similar in having an amino group and halogenation but differs in its pyridine ring structure.

    Thiadiazole derivatives: These compounds have similar applications in medicinal chemistry but differ in their heterocyclic structure.

Uniqueness

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one is unique due to its combination of an amino group, chlorine atom, and multiple fluorine atoms on a cyclopentene ring. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF4NO/c6-1-2(11)4(7,8)5(9,10)3(1)12/h11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFZQWFTRAJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1=O)(F)F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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